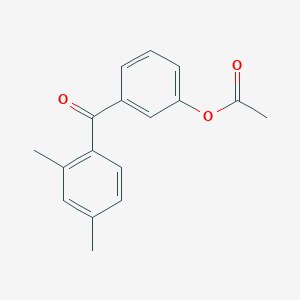

3-Acetoxy-2',4'-dimethylbenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Acetoxy-2’,4’-dimethylbenzophenone, also known as EMDP or Ethyldimethylaminobenzoate, is a member of the benzophenone family. It is frequently used in the production of sunscreens, fragrances, and plasticizers. The compound has a molecular weight of 268.31 .

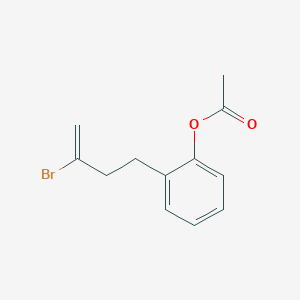

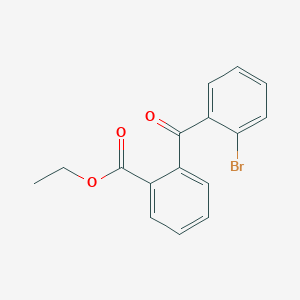

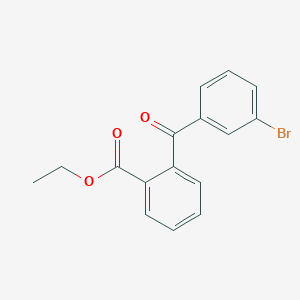

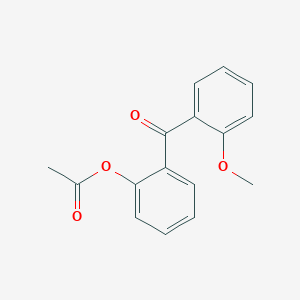

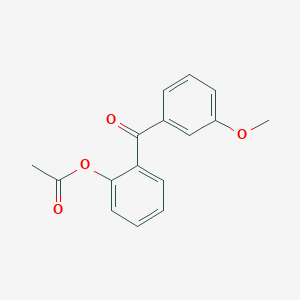

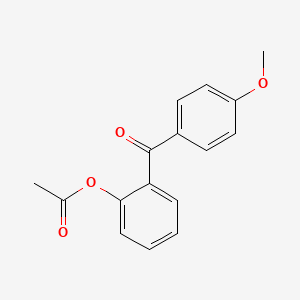

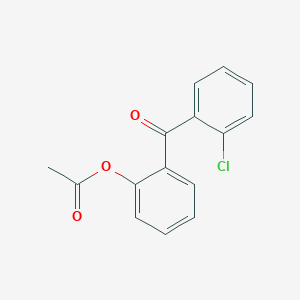

Molecular Structure Analysis

The molecular structure of 3-Acetoxy-2’,4’-dimethylbenzophenone is represented by the linear formula C17H16O3 . The IUPAC name for this compound is 3-(2,4-dimethylbenzoyl)phenyl acetate .科学的研究の応用

Synthesis and Characterization

Synthesis, Characterization, and Nonlinear Optical Properties : Research has explored the synthesis and characterization of compounds with potential applications in nonlinear optics. For instance, the synthesis and studies of hydrazones have shown promising third-order nonlinear optical properties, suggesting these compounds, related to the chemical family of 3-Acetoxy-2',4'-dimethylbenzophenone, could be used in optical devices like optical limiters and switches (Naseema et al., 2010).

Advanced Synthesis Techniques : The synthesis of carbazomycin B via radical arylation of benzene, involving a series of reactions including acetylation, showcases the intricate chemical manipulation within the synthetic pathway that includes derivatives of this compound (Crich & Rumthao, 2004).

Environmental and Health Applications

UV-filter Metabolism and Endocrine-disrupting Activity : A study focused on the metabolism of Benzophenone-3, a UV-filter, by liver microsomes, and its implications on endocrine-disrupting activity. This research highlights the metabolism pathways and potential health effects of derivatives related to this compound, though the exact compound isn't directly mentioned (Watanabe et al., 2015).

Analgesic and Anti-inflammatory Activities : The development of new chemical entities, including 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, was researched for potential anticancer, anti-inflammatory, and analgesic agents. This study underlines the pharmaceutical applications of compounds within the same chemical realm as this compound (Rani et al., 2014).

Environmental Detection and Analysis

Detection of Environmental Pollutants : A novel analytical method was developed for the determination of benzophenone-3 and its main metabolites in human serum, illustrating the environmental and health monitoring potential of related chemical analyses (Tarazona et al., 2013).

Corrosion Inhibition : The inhibitory effects of chalcone derivatives on mild steel corrosion in hydrochloric acid solution were investigated, showcasing the application of similar compounds to this compound in protecting metals from corrosion, which is crucial for industrial applications (Lgaz et al., 2017).

作用機序

Target of Action

It is a member of the benzophenone family, which is known for their aromatic ring structure. Benzophenones are often used in organic synthesis and have potential applications in pharmaceuticals, biochemistry, and medicine.

Mode of Action

3-Acetoxy-2’,4’-dimethylbenzophenone is believed to act as a photosensitizer. It absorbs light in the ultraviolet (UV) and visible light spectrums. This absorption of light causes the compound to become excited, resulting in the release of energy as heat or light. This energy can then be used to activate other molecules, such as those involved in photodynamic therapy.

Biochemical Pathways

As a photosensitizer, it may be involved in pathways related to light absorption and energy transfer.

Result of Action

3-Acetoxy-2’,4’-dimethylbenzophenone has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in preventing or treating oxidative stress-related diseases.

Action Environment

As a photosensitizer, its activity may be influenced by light conditions.

特性

IUPAC Name |

[3-(2,4-dimethylbenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-7-8-16(12(2)9-11)17(19)14-5-4-6-15(10-14)20-13(3)18/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHQDKWBPMPHYGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641678 |

Source

|

| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-08-8 |

Source

|

| Record name | [3-(Acetyloxy)phenyl](2,4-dimethylphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。